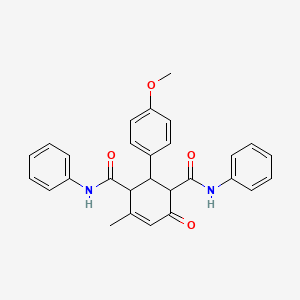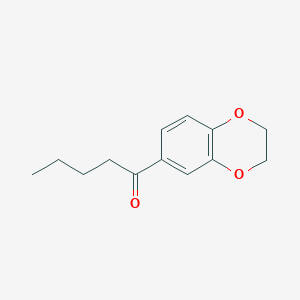![molecular formula C24H21NO4 B11042634 10-(3,4-dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11042634.png)
10-(3,4-dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,4-Dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an indene ring, along with a 3,4-dimethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an indanone derivative reacts with an appropriate amine in the presence of an acid catalyst.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indenoquinoline core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Oxidation and Cyclization: The final step involves oxidation and cyclization to form the quinoline-dione structure, often using reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline-dione moiety, potentially converting it to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
10-(3,4-Dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.
Medicine: Investigated for its anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes. For example, it may inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. By inhibiting TDP2, the compound can induce DNA damage in cancer cells, leading to cell death. The pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furoquinolinedione Derivatives: These compounds also inhibit TDP2 but may have different potency and selectivity profiles.
Isoxazoloquinolinedione Derivatives: Known for their high TDP2 inhibitory activity at sub-micromolar concentrations.
Uniqueness
10-(3,4-Dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific structural features, such as the 3,4-dimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other indenoquinoline derivatives .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
10-(3,4-dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H21NO4/c1-28-18-11-10-13(12-19(18)29-2)20-21-16(8-5-9-17(21)26)25-23-14-6-3-4-7-15(14)24(27)22(20)23/h3-4,6-7,10-12,20,22H,5,8-9H2,1-2H3 |
InChI Key |
YKTRXNDOVJDMTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C(=NC4=C2C(=O)CCC4)C5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11042554.png)
![3-(3,4-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042556.png)
![N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11042575.png)

![N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide](/img/structure/B11042584.png)
![N-(3-chlorophenyl)-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea](/img/structure/B11042588.png)


![5-Amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11042597.png)
![4-ethyl-N-{1-[(4-methoxyphenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11042605.png)
![2,4-diamino-8-hydroxy-5-propyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11042607.png)
![2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-6,7-dihydro-5H-pyrrolizine-1-carbonitrile](/img/structure/B11042630.png)
![3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11042641.png)
![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11042650.png)
